N-cyclopentyl-1-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-cyclopentyl-1-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core. Key structural features include:
- A cyclopentyl group attached to the carboxamide nitrogen at position 6.
- A methyl group at position 4 of the triazoloquinazoline scaffold.
- A sulfanyl (-S-) linkage at position 1, connected to a carbamoylmethyl group substituted with a 3,5-dimethylphenyl moiety.
Its design aligns with trends in heterocyclic chemistry, where triazoloquinazolines are explored for their metabolic stability and receptor-binding versatility .
Properties
IUPAC Name |
N-cyclopentyl-1-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3S/c1-15-10-16(2)12-19(11-15)27-22(33)14-36-26-30-29-25-31(3)24(35)20-9-8-17(13-21(20)32(25)26)23(34)28-18-6-4-5-7-18/h8-13,18H,4-7,14H2,1-3H3,(H,27,33)(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHKUMXNZPZHFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the cyclopentyl group and the carbamoylmethylsulfanyl moiety. Common reagents used in these reactions include cyclopentanone, 3,5-dimethylphenyl isocyanate, and various sulfur-containing compounds. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoylmethylsulfanyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-1-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
The compound is compared to structurally analogous derivatives, focusing on substituent variations, synthetic pathways, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Diversity : The target compound’s cyclopentyl and 3,5-dimethylphenylcarbamoyl groups differentiate it from analogues with bulkier aryl or alkyl chains (e.g., benzyl in or 3-methylbutyl in ). These modifications likely influence solubility and steric interactions in biological systems.
- Sulfanyl Linkage: The sulfanyl group in the target compound is functionalized with a carbamoylmethyl moiety, contrasting with simpler alkyl/aryl-sulfanyl groups in .
Comparison of Reaction Yields :
- Pyrazole-carboxamide derivatives (e.g., 3a–3e in ) show yields of 62–71%, suggesting efficient coupling-cyclization steps.
- Triazoloquinazoline derivatives (e.g., ) lack explicit yield data but likely follow similar trends due to shared synthetic strategies.
Physicochemical Properties
- Molecular Weight : The target compound (~525 g/mol) is comparable to analogues , aligning with drug-like properties per Lipinski’s rules.
Biological Activity
N-cyclopentyl-1-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1111222-02-6) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| Molecular Formula | C26H28N6O3S |
| Molecular Weight | 504.6 g/mol |
| CAS Number | 1111222-02-6 |
The structure includes a triazole ring and a quinazoline moiety, which are known for various biological activities.
Biological Activity Overview
Research into the biological activities of this compound has revealed several potential therapeutic effects:
1. Anticancer Activity
Studies have indicated that compounds with similar structural features may exhibit anticancer properties. For instance, triazole derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The specific mechanism of action for N-cyclopentyl-1-{...} remains under investigation, but it is hypothesized to involve modulation of signaling pathways associated with cell proliferation and survival.
2. Anti-inflammatory Properties
Triazole-containing compounds have been noted for their anti-inflammatory effects. In vitro studies suggest that this compound could inhibit the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. This activity could make it a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
3. Antimicrobial Activity
Research has shown that related compounds can possess antimicrobial properties against various pathogens. Preliminary studies on N-cyclopentyl-1-{...} may indicate similar effects, although specific data on its spectrum of activity is limited.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Anticancer Efficacy : A study evaluated the cytotoxicity of similar triazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to N-cyclopentyl-1-{...} exhibited significant inhibition of cell proliferation at micromolar concentrations.
- Anti-inflammatory Mechanisms : In a controlled laboratory setting, researchers assessed the impact of related compounds on TNF-alpha production in macrophages. The findings suggested a dose-dependent reduction in cytokine levels, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Testing : A preliminary screening against common bacterial strains revealed that derivatives of this compound may inhibit bacterial growth; however, further studies are needed to confirm these findings and elucidate the underlying mechanisms.
Q & A
Basic: What are the critical steps for optimizing synthetic yield during the preparation of this compound?
Answer:
The synthesis involves multi-step reactions, including cyclization, sulfanyl group introduction, and carboxamide coupling. Key considerations include:
- Temperature control : Reactions often require reflux conditions (e.g., ethanol at 80°C) to ensure completion of cyclization steps .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while cyclohexane/ethyl acetate mixtures (97:3) improve chromatographic purification .
- Catalyst use : Benzyltributylammonium bromide can accelerate nucleophilic substitutions, particularly for triazole ring formation .
Yields >85% are achievable with stoichiometric precision (e.g., 2.0 equivalents of diaryliodonium salts for acylation) .
Basic: Which analytical techniques are prioritized for structural validation?
Answer:
- NMR spectroscopy : H and C NMR confirm substituent positioning, especially for the triazoloquinazoline core and cyclopentyl group .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, critical for distinguishing regioisomers .
- Infrared spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm) and sulfanyl (C-S, ~600 cm) functional groups .
X-ray crystallography is recommended for resolving stereochemical ambiguities in the quinazoline backbone .
Advanced: How can conflicting data on biological activity across similar triazoloquinazoline derivatives be systematically addressed?
Answer:
Discrepancies often arise from:
- Substituent effects : The 3,5-dimethylphenyl carbamoyl group may alter target binding compared to halogenated analogs. Use structure-activity relationship (SAR) studies with controlled substitution (e.g., replacing methyl with bromo groups) .
- Assay variability : Standardize in vitro assays (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize protocol-driven differences .
- Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to differentiate intrinsic activity from pharmacokinetic artifacts .
Advanced: What computational strategies enhance the design of derivatives with improved target affinity?
Answer:
- Quantum mechanical modeling : Density functional theory (DFT) calculates electron distribution in the triazole ring, guiding modifications to enhance π-π stacking with hydrophobic enzyme pockets .
- Molecular dynamics (MD) simulations : Simulate binding stability of the carboxamide group with target proteins (e.g., EGFR kinase) over 100-ns trajectories to prioritize synthetic targets .
- Machine learning : Train models on existing bioactivity data (IC, logP) to predict optimal substituents for the quinazoline core .
Advanced: What methodologies address the compound’s pharmacokinetic limitations, such as poor solubility or metabolic instability?
Answer:
- Prodrug derivatization : Introduce phosphate groups at the 5-oxo position to enhance aqueous solubility, with enzymatic cleavage studies in plasma .
- Metabolic shielding : Replace the cyclopentyl group with a fluorinated cyclohexane to reduce CYP3A4-mediated oxidation .
- Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) carriers to improve bioavailability in in vivo models .
Advanced: How can reaction mechanisms for key synthetic steps (e.g., triazole ring formation) be experimentally validated?
Answer:
- Isotopic labeling : Incorporate N-labeled hydrazine to track nitrogen migration during triazole cyclization via N NMR .
- Kinetic studies : Monitor intermediates by in situ IR spectroscopy to identify rate-limiting steps (e.g., carbamoyl group coupling) .
- Electrospray ionization mass spectrometry (ESI-MS) : Capture transient intermediates in sulfanyl group transfer reactions .
Basic: What preliminary assays are recommended for assessing biological activity?
Answer:
- Enzyme inhibition : Screen against kinases (e.g., Aurora A) using fluorescence polarization assays with ATP competitors .
- Antimicrobial activity : Conduct microdilution assays (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Cytotoxicity : Use Daphnia magna or MTT assays on cancer cell lines (e.g., HeLa) to establish IC values .
Advanced: How can the compound’s stability under physiological conditions be rigorously evaluated?
Answer:
- pH stability profiling : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 37°C over 24 hours .
- Photostability : Expose to UV-Vis light (300–800 nm) and quantify decomposition products using LC-MS .
- Forced degradation : Use oxidative (HO), thermal (60°C), and hydrolytic (aqueous/acetonitrile) stress conditions to identify vulnerable moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
